Icrf 192

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ICRF-192 involves the reaction of ethylenediamine with maleic anhydride to form the intermediate compound, which is then cyclized to produce the final bisdioxopiperazine structure . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the dioxopiperazine rings.

Industrial Production Methods

Industrial production of ICRF-192 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production process must adhere to stringent regulatory standards to ensure the compound’s purity and efficacy.

化学反応の分析

Types of Reactions

ICRF-192 undergoes several types of chemical reactions, including hydrolysis and complexation with metal ions. The hydrolysis of ICRF-192 leads to the formation of ICRF-198, which has an ethylenediaminetetraacetic acid (EDTA)-like structure .

Common Reagents and Conditions

Hydrolysis: This reaction occurs under acidic or basic conditions, leading to the ring-opening of the dioxopiperazine structure.

Complexation: ICRF-192 can form complexes with metal ions such as iron (Fe^3+) and copper (Cu^2+), which are significant in its mechanism of action.

Major Products Formed

ICRF-198: The hydrolysis product of ICRF-192.

Metal Complexes: Complexes formed with Fe^3+ and Cu^2+ ions.

科学的研究の応用

ICRF-192 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry

In chemistry, ICRF-192 is used as a chelating agent due to its ability to form stable complexes with metal ions. This property is useful in various analytical and preparative techniques .

Biology

In biological research, ICRF-192 is studied for its role in modulating cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .

Medicine

ICRF-192 is primarily known for its cardioprotective effects. It is used to reduce the cardiotoxicity of anthracycline drugs in cancer therapy. The compound achieves this by chelating metal ions, thereby preventing the formation of reactive oxygen species that cause cardiac damage .

Industry

In the industrial sector, ICRF-192 is used in the production of pharmaceuticals, particularly those aimed at reducing the side effects of chemotherapy .

作用機序

ICRF-192 exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, ICRF-192 prevents the unwinding and re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death . Additionally, ICRF-192 chelates metal ions, reducing the formation of reactive oxygen species and protecting cardiac cells from oxidative damage .

類似化合物との比較

ICRF-192 is part of a family of bisdioxopiperazine compounds, which includes ICRF-187 and ICRF-193. These compounds share similar structures but differ in their specific functional groups and biological activities .

Similar Compounds

Uniqueness

ICRF-192 is unique in its dual role as a topoisomerase II inhibitor and a cardioprotective agent. This combination of properties makes it particularly valuable in cancer therapy, where it can mitigate the cardiotoxic effects of anthracycline drugs while also enhancing their anticancer efficacy .

特性

CAS番号 |

58893-33-7 |

|---|---|

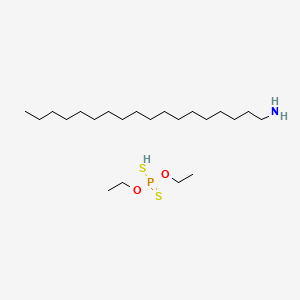

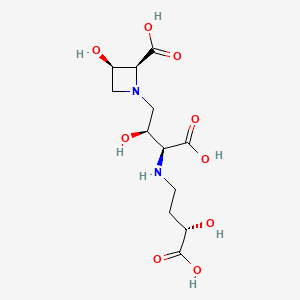

分子式 |

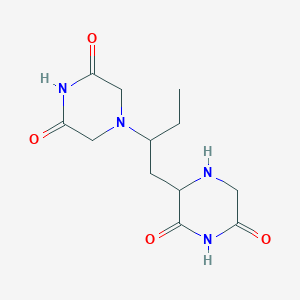

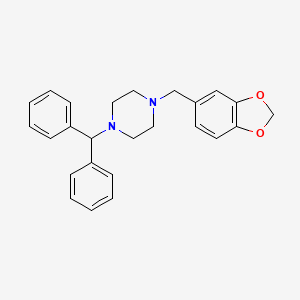

C12H18N4O4 |

分子量 |

282.3 g/mol |

IUPAC名 |

3-[2-(3,5-dioxopiperazin-1-yl)butyl]piperazine-2,6-dione |

InChI |

InChI=1S/C12H18N4O4/c1-2-7(16-5-10(18)14-11(19)6-16)3-8-12(20)15-9(17)4-13-8/h7-8,13H,2-6H2,1H3,(H,14,18,19)(H,15,17,20) |

InChIキー |

SVZSDPBDFJYHRY-UHFFFAOYSA-N |

SMILES |

CCC(CC1C(=O)NC(=O)CN1)N2CC(=O)NC(=O)C2 |

正規SMILES |

CCC(CC1C(=O)NC(=O)CN1)N2CC(=O)NC(=O)C2 |

同義語 |

4,4'-(1-ethyl-1,2-ethanediyl)bis-2,6-piperazinedione ICRF 192 ICRF 192, (+-)-isomer ICRF-192 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B1195929.png)